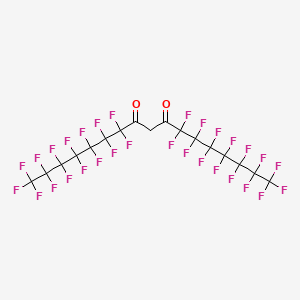
(3-Butyryl-1H-indol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Butyryl-1H-indol-1-yl)acetic acid is a synthetic organic compound with the molecular formula C14H15NO3 It is a derivative of indole, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Butyryl-1H-indol-1-yl)acetic acid typically involves the reaction of indole derivatives with acetic acid derivatives under specific conditions. One common method includes the condensation of indole-3-acetic acid with butyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: (3-Butyryl-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(3-Butyryl-1H-indol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (3-Butyryl-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes or receptors involved in cell signaling pathways. For example, it could influence the activity of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism, thereby affecting various physiological processes.
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone that is a precursor to indole-3-acetic acid.
Indole-3-propionic acid: A compound with antioxidant properties.
Uniqueness: (3-Butyryl-1H-indol-1-yl)acetic acid is unique due to its specific butyryl group attached to the indole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(3-butanoylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-5-13(16)11-8-15(9-14(17)18)12-7-4-3-6-10(11)12/h3-4,6-8H,2,5,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJZDOGFNNCVNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407375 |
Source


|
| Record name | 2-(3-butanoylindol-1-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892676-98-1 |
Source


|
| Record name | 2-(3-butanoylindol-1-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(Dimethylamino)sulfonyl]-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)
![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)


![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)



![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)



![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

